Ethyl 7-chloro-2-methylquinoline-3-carboxylate
Overview
Description
Ethyl 7-chloro-2-methylquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal and industrial chemistry. Quinoline derivatives are heterocyclic aromatic compounds containing a nitrogen atom in the ring structure. These compounds are known for their broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties .
Mechanism of Action
Action Environment
The action of this compound could be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules that could interact with the compound, and the temperature. These factors could affect the stability of the compound, its interaction with its targets, and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 7-chloro-2-methylquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the Friedländer synthesis, which is a base-catalyzed condensation reaction between an o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality . The reaction typically involves the use of diethylmalonate and o-aminobenzophenone, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the chlorine atom .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation to enhance reaction rates and yields. This method is favored for its efficiency and environmentally friendly nature. The use of microwave irradiation in the presence of catalysts such as zinc triflate (Zn(OTf)2) has been shown to produce high yields of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 7-chloro-2-methylquinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antibacterial and antimalarial properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and agrochemicals
Comparison with Similar Compounds
Ethyl 7-chloro-2-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: A potent anticancer agent.
Mepacrine: Used for its antiprotozoal properties.
Uniqueness
What sets this compound apart is its unique combination of a chlorine atom and an ethyl ester group, which enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
Ethyl 7-chloro-2-methylquinoline-3-carboxylate is a member of the quinoline family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. The following sections will detail its biological activity, including mechanisms of action, case studies, and comparative data.
- Molecular Formula : C₁₂H₉ClN₁O₂
- Molecular Weight : 251.67 g/mol
- Appearance : Crystalline solid
- Melting Point : Approximately 297 °C
Quinoline derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological efficacy:
-
Antimicrobial Activity :
- Quinoline compounds have been shown to possess significant antibacterial and antifungal properties. This compound acts by disrupting bacterial cell walls and inhibiting protein synthesis, which is crucial for bacterial growth and survival.
-
Anticancer Activity :
- Research has indicated that quinoline derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by disrupting cell cycle progression. For instance, studies on related quinoline compounds have demonstrated their ability to cause G2/M phase arrest in cancer cells .
Anticancer Activity
A study investigating the cytotoxic effects of various quinolone derivatives found that this compound exhibited promising anticancer activity against several human cancer cell lines. The compound was tested using the MTT assay, which measures cell viability. Results indicated that it significantly inhibited cell growth in A549 (lung cancer) and HT29 (colon cancer) cells with IC50 values comparable to established chemotherapeutics like cisplatin .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | A549 | 1.53 | Induces apoptosis via ROS generation |
This compound | HT29 | 1.38 | Arrests cell cycle at G2/M phase |
Antimicrobial Activity
In another study, derivatives of quinolines were evaluated for their antimicrobial properties against various pathogens. This compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Comparative Analysis with Other Quinoline Derivatives
To understand the unique biological activity of this compound, it is beneficial to compare it with other quinoline derivatives:
Compound Name | Molecular Formula | Anticancer Activity (IC50 μM) | Antimicrobial Activity |
---|---|---|---|
This compound | C₁₂H₉ClN₁O₂ | A549: 1.53 HT29: 1.38 | Significant |
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉ClN₁O₃ | Not specified | Moderate |
Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate | C₁₂H₉BrClN₁O₂ | A549: 0.77 HT29: 0.97 | Significant |
Properties
IUPAC Name |
ethyl 7-chloro-2-methylquinoline-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-3-17-13(16)11-6-9-4-5-10(14)7-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMPORCGKAHSDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588855 | |
Record name | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733719-74-9 | |
Record name | Ethyl 7-chloro-2-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 733719-74-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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